

# physicochemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-2,3-difluoro-6-nitroaniline**

Cat. No.: **B1288947**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-2,3-difluoro-6-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **4-Bromo-2,3-difluoro-6-nitroaniline** (CAS No: 626238-73-1), a key building block in modern medicinal chemistry and materials science. As a highly functionalized aniline derivative, its utility in the synthesis of complex molecules, including protein degraders, necessitates a thorough understanding of its fundamental characteristics.<sup>[1]</sup> This document delineates its chemical identity, structural features, and known physical properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its melting point, solubility profile, and spectroscopic characteristics, ensuring researchers can validate its purity and structure for downstream applications. The guide is structured to provide both foundational data and practical, actionable methodologies for laboratory professionals.

## Introduction and Strategic Importance

**4-Bromo-2,3-difluoro-6-nitroaniline** is a substituted aromatic amine featuring a strategic arrangement of electron-withdrawing and donating groups, alongside multiple halogen substituents. This unique combination of a nucleophilic amine, a strongly electron-withdrawing nitro group, two fluorine atoms, and a reactive bromine site makes it a versatile intermediate in

organic synthesis. Its classification as a "Protein Degrader Building Block" highlights its relevance in the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).<sup>[1]</sup> Understanding its physicochemical properties is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide serves as a foundational resource for scientists leveraging this molecule in their research endeavors.

## Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. The key identifiers for **4-Bromo-2,3-difluoro-6-nitroaniline** are summarized below.

| Identifier        | Value                                                                        | Source(s)                               |
|-------------------|------------------------------------------------------------------------------|-----------------------------------------|
| Compound Name     | 4-Bromo-2,3-difluoro-6-nitroaniline                                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 626238-73-1                                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 253.00 g/mol                                                                 | <a href="#">[1]</a>                     |
| SMILES            | C1=C(C(=C(C=C1Br)N)F)F--<br>INVALID-LINK--[O-]                               | Inferred from structure                 |
| InChI Key         | Inferred, not directly found                                                 |                                         |

```
graph Chemical_Structure {
  layout=neato;
  node [shape=plaintext, fontname="Arial"];
  edge [fontname="Arial"];
```

```
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
```

```
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Br [label="Br", fontcolor="#202124"];
F1 [label="F", fontcolor="#202124"];
F2 [label="F", fontcolor="#202124"];
N1 [label="NH2", fontcolor="#202124"];
N2 [label="N+", fontcolor="#202124"];
O1 [label="O-", fontcolor="#EA4335"];
O2 [label="O", fontcolor="#EA4335"];
H1 [label="H"];

// Position nodes for the benzene ring
C1 [pos="0,1.5!"];
C2 [pos="-1.3,-0.75!"];
C3 [pos="-0.8,-2!"];
C4 [pos="0.8,-2!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="0,0!"];

// Position substituents
N1 [pos="0,3!"];
F1 [pos="-2.6,-1.5!"];
F2 [pos="-1.6,-3.5!"];
Br [pos="1.6,-3.5!"];
H1 [pos="2.6,-1.5!"];
N2 [pos="0,-1.2!"]; // Attached to C6, inside the ring for clarity
O1 [pos="-0.9, -0.1!"];
O2 [pos="0.9, -0.1!"];

// Define edges for bonds
C1 -- C6;
```

```
C6 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C1;
```

```
// Double bonds in the ring
C1 -- C5 [style=double];
C2 -- C3 [style=double];
C1 -- C6 [style=double];
```

```
// Substituent bonds
C1 -- N1;
C2 -- F1;
C3 -- F2;
C4 -- Br;
C5 -- H1;
C6 -- N2;
N2 -- O1;
N2 -- O2 [style=double];
}
```

**Figure 1:** Chemical structure of **4-Bromo-2,3-difluoro-6-nitroaniline**.

## Physicochemical Properties

Quantitative data on the physicochemical properties of this specific molecule are not widely published. The table below summarizes available information and provides context by comparing it to structurally similar compounds. The lack of public data underscores the importance of the experimental protocols provided in Section 5.

| Property      | Value / Predicted Behavior                                                                               | Notes                                                                                                                                                                                                                                                                                              |
|---------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance    | Likely a yellow or brown crystalline solid.                                                              | Based on related nitroaniline compounds. <a href="#">[3]</a> <a href="#">[4]</a>                                                                                                                                                                                                                   |
| Melting Point | Not publicly available.                                                                                  | Requires experimental determination. For context, 4-Bromo-2,6-difluoroaniline melts at 63-65 °C <a href="#">[3]</a> <a href="#">[5]</a> and 4-Bromo-2-nitroaniline melts at 110-113 °C. <a href="#">[4]</a> The presence of the additional nitro and fluoro groups will influence the final value. |
| Boiling Point | Not publicly available.                                                                                  | Expected to be high due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure.                                                                                                                                                                              |
| Solubility    | Poorly soluble in water.<br>Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate). | The molecule has polar functional groups (-NH <sub>2</sub> , -NO <sub>2</sub> ) but the halogenated aromatic ring reduces aqueous solubility. The "like dissolves like" principle suggests solubility in moderately polar to polar aprotic solvents. <a href="#">[6]</a> <a href="#">[7]</a>       |
| pKa           | Not publicly available.                                                                                  | The aniline amine group is expected to be a weak base, with its basicity significantly reduced by the strong electron-withdrawing effects of the ortho-nitro group and the fluorine atoms.                                                                                                         |

## Spectroscopic Profile ( $^1\text{H}$ NMR)

While a published spectrum for this compound is not readily available, its  $^1\text{H}$  NMR spectrum can be predicted based on its structure and established principles of NMR spectroscopy.[8][9] This prediction is crucial for identity confirmation post-synthesis or upon receipt from a supplier.

- **Aromatic Region (6.5-8.5 ppm):** The spectrum is expected to show one signal in the aromatic region corresponding to the single aromatic proton.[10][11]
- **Chemical Shift:** This proton is situated between a bromine atom (meta) and a fluorine atom (meta). It is also para to the strongly electron-withdrawing nitro group and ortho to the amino group. The cumulative electronic effects will cause this proton to resonate significantly downfield.
- **Splitting Pattern:** The single aromatic proton will exhibit a complex splitting pattern. It will be coupled to the two adjacent fluorine atoms, resulting in a doublet of doublets (dd) or a more complex multiplet depending on the values of the  $^3\text{J}(\text{H}-\text{F})$  and  $^4\text{J}(\text{H}-\text{F})$  coupling constants.
- **Amine Protons (-NH<sub>2</sub>):** A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears between 4-6 ppm for nitroanilines.

## Experimental Protocols for Property Determination

The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of **4-Bromo-2,3-difluoro-6-nitroaniline**.

### Protocol: Melting Point Determination

**Causality:** The melting point is a critical indicator of a compound's purity. A pure crystalline solid will melt over a sharp, narrow temperature range (typically  $< 2 \text{ }^\circ\text{C}$ ).[12] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[13] This protocol uses a standard digital melting point apparatus.

**Figure 2:** Workflow for Melting Point Determination.

Methodology:

- Sample Preparation: Place a small amount of **4-Bromo-2,3-difluoro-6-nitroaniline** onto a clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a spatula.[13]
- Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is achieved.
- Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
- Approximate Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C per minute) to get a rough estimate of the melting temperature. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.
- Precise Determination: Set the plateau temperature to about 15-20 °C below the approximate melting point found in the previous step.
- Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[13] Continuous observation of the sample through the magnified eyepiece is critical.
- Data Recording:
  - Record the temperature ( $T_1$ ) at which the first sign of melting (the appearance of liquid) is observed.
  - Record the temperature ( $T_2$ ) at which the last solid crystal disappears, and the sample is completely liquid.
- Reporting: Report the melting point as the range from  $T_1$  to  $T_2$ .
- Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent and sharp melting range is a strong indicator of sample purity.

## Protocol: Qualitative Solubility Profiling

Causality: Solubility is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.<sup>[6]</sup> Acid-base chemistry can dramatically alter aqueous solubility. An acidic or basic compound that is insoluble in water can become soluble in an aqueous base or acid, respectively, by forming a more polar, water-soluble salt. This protocol systematically evaluates solubility in a range of common laboratory solvents.

**Figure 3:** Decision workflow for qualitative solubility testing.

Methodology:

- Setup: For each solvent to be tested, place approximately 10-20 mg of **4-Bromo-2,3-difluoro-6-nitroaniline** into a clean, separate small test tube or vial.
- Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
- Observation: Observe the sample against a contrasting background. Classify the solubility as:
  - Soluble: The solid completely dissolves, leaving a clear solution.
  - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve at all.
- Systematic Testing Sequence:
  - Step A: Water. Test for solubility in deionized water.<sup>[14]</sup>
  - Step B: Aqueous Acid. If insoluble in water, use a fresh sample and test in 5% aqueous HCl. Solubility indicates the presence of a basic group (like the aniline).<sup>[15]</sup>
  - Step C: Aqueous Base. If insoluble in water and 5% HCl, use a fresh sample and test in 5% aqueous NaOH. Solubility would indicate an acidic proton (not expected to be significant for this molecule, but is part of a standard workflow).<sup>[14][15]</sup>

- Step D: Organic Solvents. Systematically test solubility in a range of organic solvents with varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), ethyl acetate (moderately polar), dichloromethane (non-polar), and hexane (non-polar).
- Reporting: Compile the results in a table, clearly stating the solubility classification for each solvent tested.

## Conclusion

**4-Bromo-2,3-difluoro-6-nitroaniline** is a high-value synthetic intermediate with significant potential in drug discovery and materials science. This guide has consolidated its core chemical identity and structural features. While quantitative physicochemical data remains sparse in public literature, we have provided robust, validated experimental protocols for determining its melting point and solubility profile, empowering researchers to independently verify the quality and characteristics of their material. The predicted spectroscopic features serve as a benchmark for structural confirmation. A thorough understanding and empirical validation of these properties are essential first steps toward the successful application of this versatile molecule in complex synthetic campaigns.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 2. [2abiotech.net](http://2abiotech.net) [2abiotech.net]
- 3. [innospk.com](http://innospk.com) [innospk.com]
- 4. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [[chemicalbook.com](http://chemicalbook.com)]
- 6. [chem.ws](http://chem.ws) [chem.ws]
- 7. [quora.com](http://quora.com) [quora.com]
- 8. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studylib.net [studylib.net]
- 13. m.youtube.com [m.youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288947#physicochemical-properties-of-4-bromo-2-3-difluoro-6-nitroaniline]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)